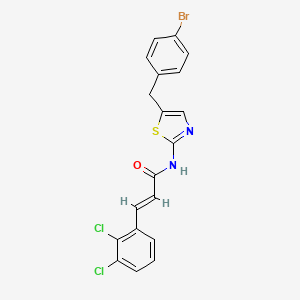
3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride is an organic compound with the molecular formula C15H12ClNO5 and a molecular weight of 321.72 g/mol . It is characterized by the presence of a benzoyl chloride group, a benzyloxy group, a methoxy group, and a nitro group attached to a benzene ring. This compound is often used in organic synthesis and research due to its reactive nature and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride typically involves the nitration of 3-benzyloxy-4-methoxybenzaldehyde followed by chlorination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then treated with thionyl chloride or oxalyl chloride to convert the aldehyde group to a benzoyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Chlorination: Thionyl chloride or oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Amino Compounds: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the benzyloxy group.
Aplicaciones Científicas De Investigación
3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride involves its reactive functional groups. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The nitro group can undergo reduction to form an amino group, which can further participate in biochemical reactions. The benzyloxy and methoxy groups can influence the compound’s reactivity and solubility .
Comparación Con Compuestos Similares
3-Benzyloxy-4-methoxy-2-nitro-benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
3-Benzyloxy-4-methoxy-2-nitro-benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde: Similar structure but with different positioning of functional groups.
Uniqueness: 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its reactivity makes it valuable in organic synthesis and research applications .
Propiedades
Número CAS |
50425-08-6 |
|---|---|
Fórmula molecular |
C15H12ClNO5 |
Peso molecular |
321.71 g/mol |
Nombre IUPAC |
4-methoxy-2-nitro-3-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C15H12ClNO5/c1-21-12-8-7-11(15(16)18)13(17(19)20)14(12)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
DKPVELYJFHFDCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)Cl)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11971615.png)




![2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol](/img/structure/B11971657.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971662.png)
![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)
![N-{3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}furan-2-carboxamide](/img/structure/B11971672.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971673.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11971700.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11971701.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971706.png)

